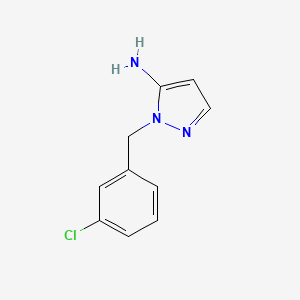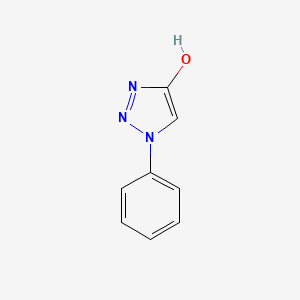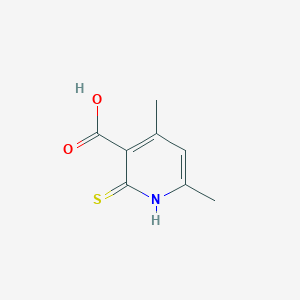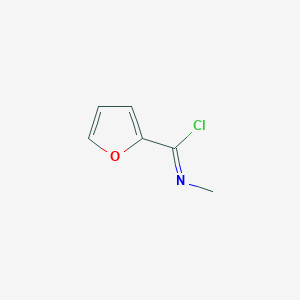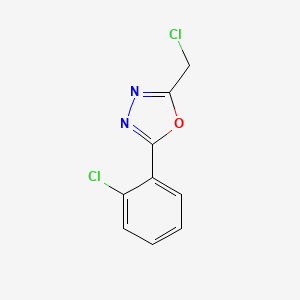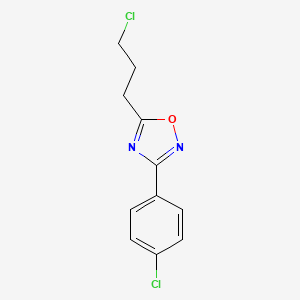
N1-Benzyl-2-fluorobenzene-1,4-diamine
カタログ番号 B1353485
CAS番号:
219664-14-9
分子量: 216.25 g/mol
InChIキー: PMHKMAIPESXDLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
N1-Benzyl-2-fluorobenzene-1,4-diamine is an organic compound with the molecular formula C13H13FN2 . It is composed of two benzene rings, a fluorine atom, and a diamine group . The compound has a molecular weight of 216.25 g/mol .
Molecular Structure Analysis
The molecular structure of N1-Benzyl-2-fluorobenzene-1,4-diamine consists of a benzyl group attached to a 2-fluorobenzene-1,4-diamine . The InChI string representation of the molecule isInChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 . Physical And Chemical Properties Analysis
N1-Benzyl-2-fluorobenzene-1,4-diamine has a molecular weight of 216.25 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its relative hydrophobicity . The compound has two hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 38 Ų .科学的研究の応用
Organic Synthesis and Catalysis
- Aromatic diamines, including those related to N1-Benzyl-2-fluorobenzene-1,4-diamine, are crucial intermediates in organic synthesis. They serve as precursors for the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. For instance, the synthesis and characterization of novel redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units derived from a related diamine monomer demonstrates the potential for creating advanced materials for electronic applications (Iqbal et al., 2016).
Materials Science
- Fluorinated aromatic compounds are recognized for their role in developing materials with unique properties, such as solvents for organometallic chemistry and transition-metal-based catalysis. The weak coordination to metal centers due to fluorine substituents highlights their potential in materials science applications (Pike et al., 2017).
Pharmacology and Biomedical Applications
- Aromatic diamines have been explored for their pharmacological activities. For example, the suppressive effect of novel aromatic diamine compounds on nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages points to their potential therapeutic applications in inflammation and immune response modulation (Shin et al., 2005).
Corrosion Inhibition
- Research on benzene derivatives for corrosion inhibition reveals the potential of aromatic diamines in protecting metals against corrosion, highlighting an industrial application of such compounds (Singh & Quraishi, 2016).
Environmental Science
- The biodegradation of difluorobenzenes by microbial strains, such as Labrys portucalensis, offers insights into the environmental fate and degradation pathways of fluorinated aromatic compounds. This research underscores the importance of understanding the environmental impacts of such chemicals (Moreira et al., 2009).
特性
IUPAC Name |
1-N-benzyl-2-fluorobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKMAIPESXDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-2-fluorobenzene-1,4-diamine | |
Synthesis routes and methods
Procedure details


To 60 g (243.7 mmol) of the intermediate N-benzyl-2-fluoro-4-nitroaniline (3), 600 mL ethanol was added as a solvent. The resultant mixture was slowly heated to reflux and then 60 mL concentrated hydrochloric acid was added. After the reactant was completely dissolved, 55 g (974.6 mmol) of Fe powder was added in batches within 1 hour. Then, reflux was continued for five hours until the reaction almost completed. The mixture was cooled to room temperature and buffered to pH 8-9 with a saturated Na2CO3. Then, the mixture was filtrated, and the filtrate was evaporated to remove ethanol by rotatory evaporation. The residual water layer was extracted with ethyl acetate, and then the ethyl acetate layer was reversely extracted with 10% diluted hydrochloric acid solution. The ethyl acetate layer was discarded. The acid-water layer was adjusted to be basic with a NaOH solution and then extracted with ethyl acetate. Thus obtained ethyl acetate layer was rotary evaporated and 47 g of dark tan oily substance was obtained with a yield of 89.2%.
[Compound]
Name
intermediate
Quantity
60 g
Type
reactant
Reaction Step One



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Yield
89.2%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

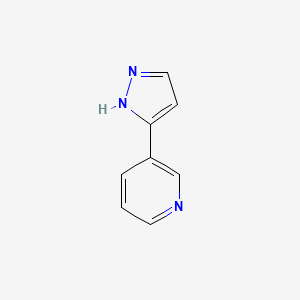
![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)
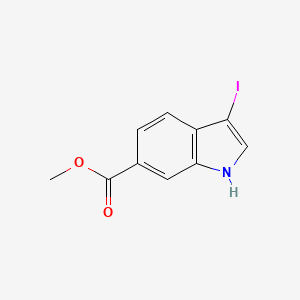
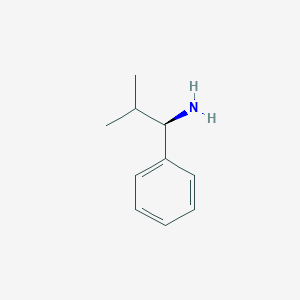
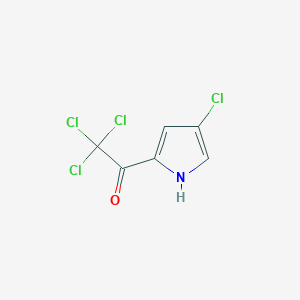
![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)
